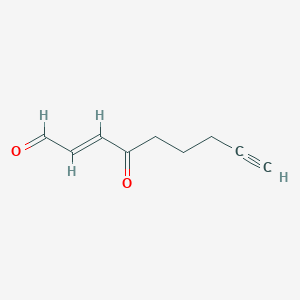

4-Oxo-2-Nonenal Alkyne

Vue d'ensemble

Description

4-oxo-2-Nonénal Alcyne, également connu sous le nom de (2E)-4-oxo-2-nonèn-8-ynal, est un électrophile lipidique fonctionnalisé. C'est un produit de la peroxydation lipidique, qui modifie activement les résidus d'histidine et de lysine sur les protéines, conduisant à la réticulation des protéines. Ce composé modifie également la 2'-désoxyguanosine, impliquant la peroxydation lipidique dans la mutagenèse et la carcinogénèse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 4-oxo-2-Nonénal Alcyne implique généralement l'oxydation d'acides gras insaturés. Une méthode courante comprend l'utilisation de l'acide linoléique comme précurseur. Le processus implique plusieurs étapes :

Oxydation : L'acide linoléique subit une oxydation pour former des hydroperoxydes.

Clivage : Les hydroperoxydes sont ensuite clivés pour former des aldéhydes, y compris le 4-oxo-2-Nonénal.

Fonctionnalisation : L'aldéhyde est ensuite fonctionnalisé avec un groupe alcyne pour former le 4-oxo-2-Nonénal Alcyne.

Méthodes de production industrielle

La production industrielle de 4-oxo-2-Nonénal Alcyne suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs et d'environnements réactionnels contrôlés est courante pour améliorer l'efficacité et la capacité de mise à l'échelle .

Analyse Des Réactions Chimiques

Types de réactions

4-oxo-2-Nonénal Alcyne subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour former des acides carboxyliques.

Réduction : Les réactions de réduction peuvent le convertir en alcools.

Substitution : Il peut participer à des réactions de substitution nucléophile en raison de la présence du groupe carbonyle électrophile.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols peuvent réagir avec le groupe carbonyle dans des conditions douces.

Principaux produits

Oxydation : Acides carboxyliques.

Réduction : Alcools.

Substitution : Divers produits substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

4-oxo-2-Nonénal Alcyne a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme sonde en chimie click pour isoler et identifier les produits de la peroxydation lipidique.

Biologie : Études sur la modification et la réticulation des protéines, en particulier dans le contexte du stress oxydatif.

Médecine : Recherche sur son rôle dans la mutagenèse et la carcinogénèse, fournissant des informations sur le développement du cancer.

Industrie : Utilisé dans le développement de capteurs et de systèmes de détection pour les marqueurs de stress oxydatif

Mécanisme d'action

Le composé exerce ses effets par les mécanismes suivants :

Modification des protéines : Il modifie les résidus d'histidine et de lysine sur les protéines, conduisant à la réticulation et à une altération de la fonction des protéines.

Modification de l'ADN : Il modifie la 2'-désoxyguanosine dans l'ADN, contribuant à la mutagenèse.

Réactions électrophiliques : Le groupe alcyne lui permet d'agir comme un électrophile, réagissant avec les nucléophiles dans les systèmes biologiques

Applications De Recherche Scientifique

4-oxo-2-Nonenal Alkyne has diverse applications in scientific research:

Chemistry: Used as a probe in click chemistry to isolate and identify lipid peroxidation products.

Biology: Studies on protein modification and cross-linking, particularly in the context of oxidative stress.

Medicine: Research on its role in mutagenesis and carcinogenesis, providing insights into cancer development.

Industry: Utilized in the development of sensors and detection systems for oxidative stress markers

Mécanisme D'action

The compound exerts its effects through the following mechanisms:

Protein Modification: It modifies histidine and lysine residues on proteins, leading to cross-linking and altered protein function.

DNA Modification: It modifies 2’-deoxyguanosine in DNA, contributing to mutagenesis.

Electrophilic Reactions: The alkyne group allows it to act as an electrophile, reacting with nucleophiles in biological systems

Comparaison Avec Des Composés Similaires

Composés similaires

4-hydroxy-2-nonénal (4-HNE) : Un autre produit de la peroxydation lipidique avec des propriétés de modification des protéines et de l'ADN similaires.

Malondialdehyde (MDA) : Un aldéhyde plus simple formé lors de la peroxydation lipidique, connu pour son rôle dans le stress oxydatif.

Unicité

4-oxo-2-Nonénal Alcyne est unique en raison de son groupe fonctionnel alcyne, qui permet des applications spécifiques en chimie click. Cela en fait un outil précieux pour isoler et identifier les produits de la peroxydation lipidique, fournissant une compréhension plus approfondie du stress oxydatif et de ses implications .

Activité Biologique

4-Oxo-2-Nonenal Alkyne (4-ONE) is a functionalized lipid electrophile derived from the oxidative degradation of polyunsaturated fatty acids. It plays a significant role in various biological processes, particularly in oxidative stress and lipid peroxidation pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and implications in disease pathology.

This compound is characterized by its reactive electrophilic nature, which allows it to form covalent adducts with various biomolecules, including proteins, lipids, and nucleic acids. Its structure can be represented as follows:

Lipid Peroxidation

4-Oxo-2-Nonenal is primarily formed through the oxidation of polyunsaturated fatty acids (PUFAs). The process involves the following steps:

- Initiation : Free radicals attack PUFAs, leading to the formation of lipid peroxyl radicals.

- Propagation : These radicals undergo further reactions, resulting in lipid hydroperoxides.

- Decomposition : Lipid hydroperoxides decompose into various products, including this compound .

Reactive Electrophile Interactions

As a reactive electrophile, 4-Oxo-2-Nonenal can interact with nucleophilic sites on proteins and other biomolecules. This interaction often leads to:

- Protein Modification : Covalent bonding with amino acid residues (e.g., cysteine, lysine) alters protein function and can lead to cellular dysfunction.

- Signaling Pathways : Modifications can activate or inhibit various signaling pathways, contributing to cellular responses to stress .

Cell Death and Survival

Research indicates that 4-Oxo-2-Nonenal can induce cell death through mechanisms such as:

- Ferroptosis : A form of regulated cell death linked to iron-dependent lipid peroxidation. The accumulation of 4-Oxo-2-Nonenal has been shown to promote ferroptosis in various cell types .

- Apoptosis : At certain concentrations, it may trigger apoptotic pathways by activating caspases and disrupting mitochondrial function .

Neurotoxicity

The compound has been implicated in neurodegenerative diseases due to its ability to modify neuronal proteins and disrupt cellular homeostasis. For instance:

- Impairment of Ion Homeostasis : It disrupts calcium and sodium ion balance, leading to neuronal damage.

- Altered Glutamate Transport : Alters glutamate transport mechanisms in neurons, potentially contributing to excitotoxicity associated with neurodegeneration .

Study 1: Lipid Peroxidation and Ferroptosis

A study demonstrated that exposure to 4-Oxo-2-Nonenal resulted in increased lipid peroxidation markers in neuronal cells. The findings suggested that this compound serves as a potent inducer of ferroptosis, highlighting its role in neurodegenerative processes.

Study 2: Protein Modification

In another investigation, researchers assessed the effects of 4-Oxo-2-Nonenal on protein function. They found that the compound significantly modified key proteins involved in antioxidant defense mechanisms, leading to reduced cellular resilience against oxidative stress.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Lipid Peroxidation | Induces oxidative stress | Contributes to cell death |

| Ferroptosis | Regulated cell death mechanism | Linked to neurodegeneration |

| Protein Modification | Alters protein function | Impairs cellular signaling |

| Neurotoxicity | Disrupts ion homeostasis | Associated with neurodegenerative diseases |

Propriétés

IUPAC Name |

(E)-4-oxonon-2-en-8-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-8H,3-4,6H2/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPMTKWXGONLQR-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCC(=O)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.